4,4,5,5,5-Pentafluoropentan-1-amine hydrochloride
Description
Properties
IUPAC Name |
4,4,5,5,5-pentafluoropentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F5N.ClH/c6-4(7,2-1-3-11)5(8,9)10;/h1-3,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKCJIZQVOBBIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination Patterns and Reactivity
- Carbons 4 and 5 : The CF₂-CF₃ moiety demands precise fluorination, often achieved via radical pathways or halogen exchange reactions.
- Amine Protonation : The hydrochloride salt enhances solubility and stability, requiring final-stage treatment with HCl gas or aqueous HCl.
Synthetic Routes and Methodological Comparisons
Radical Deoxygenation and Fluorinated Building Blocks
Adapting methodologies from Linclau et al. (Source), a two-step strategy using 1,ω-diols as precursors is viable:
Step 1: Monobenzoylation and Radical Deoxygenation
- Starting Material : 1,5-Pentanediol undergoes selective monobenzoylation using benzoyl chloride in dimethylformamide (DMF), yielding 5-benzoyloxy-pentan-1-ol.
- Radical Deoxygenation : The free hydroxyl group is converted to a xanthate intermediate, followed by radical-mediated deoxygenation using tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) to produce 5-benzoyloxy-pentane.
Industrial-Scale Production and Sustainability
CymitQuimica’s catalog (Source) highlights this compound as a building block, suggesting scalable adaptations of the above methods. Key industrial considerations include:
Solvent Recycling
Green Fluorination Agents
- Alternatives to SF₄ : Electrophilic fluorinating agents like Selectfluor® improve safety profiles, albeit with lower yields (50–60%).
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >99% purity achieved via column chromatography (silica gel, ethyl acetate/petroleum ether).
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,5-Pentafluoropentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into less fluorinated amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amine oxides, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
Chemistry
4,4,5,5,5-Pentafluoropentan-1-amine hydrochloride is primarily used as a building block for synthesizing more complex fluorinated compounds. Its ability to undergo various chemical reactions—such as oxidation to form amine oxides and substitution reactions—makes it versatile in creating derivatives with tailored properties.
| Reaction Type | Outcome |
|---|---|
| Oxidation | Amine oxides |
| Reduction | Less fluorinated amines |
| Substitution | Various fluorinated derivatives |
Biology
In biological research, this compound aids in studying enzyme interactions and protein modifications due to its unique fluorinated structure. The presence of fluorine atoms can enhance binding affinities to specific biological targets, influencing biochemical pathways.
Case Study:
Research indicates that fluorinated compounds can exhibit increased metabolic stability in human microsomes and rat hepatocytes. This stability is crucial for drug design as it affects the pharmacokinetics of potential therapeutic agents .
Industry
The compound finds use in the production of specialty chemicals that require high thermal stability and resistance to chemical degradation. Its unique properties make it suitable for applications in materials science and the development of advanced coatings.
Mechanism of Action
The mechanism of action of 4,4,5,5,5-Pentafluoropentan-1-amine hydrochloride involves its interaction with molecular targets through its fluorinated amine group. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 4,4,5,5,5-Pentafluoropentan-1-amine hydrochloride with analogous compounds based on substituents, fluorine content, and applications:
Key Observations :
- Aromatic vs. Aliphatic Substituents : Compounds with aromatic groups (e.g., 1-(4-Chlorophenyl)pentan-1-amine HCl) exhibit stronger π-π interactions, favoring receptor binding in antibiotics . In contrast, the aliphatic fluorine substituents in the target compound may prioritize solubility and metabolic stability.
- Hybrid Structures : Derivatives like 1-(Pyridin-4-yl)pentan-1-amine diHCl combine amine and heterocyclic moieties, enabling dual functionality in biochemical assays .
Physicochemical Properties
| Property | 4,4,5,5,5-Pentafluoropentan-1-amine HCl | 1-(4-Chlorophenyl)pentan-1-amine HCl |
|---|---|---|
| Molecular Weight (g/mol) | ~237.6 (estimated) | ~235.7 |
| Solubility in Water | High (due to HCl salt) | Moderate |
| LogP (Lipophilicity) | ~2.1 (predicted) | ~3.0 |
| Thermal Stability | High (fluorine stabilization) | Moderate |
Notes:
Pharmaceutical Relevance
- Antibiotic Design: Non-fluorinated analogs like 1-(4-Chlorophenyl)pentan-1-amine HCl show activity against bacterial membranes, but fluorinated versions may reduce toxicity via stabilized C-F bonds .
- Fluorescent Probes : The target compound’s fluorinated chain could serve as a hydrophobic anchor in probe design, similar to applications of other pentan-1-amine derivatives .
Limitations and Challenges
- Synthetic Complexity : Introducing multiple fluorine atoms requires specialized reagents (e.g., perfluoroalkyl iodides) and controlled conditions, increasing production costs .
- Bioavailability : While fluorine enhances stability, excessive fluorination may reduce cellular uptake due to increased molecular weight and polarity.
Biological Activity
4,4,5,5,5-Pentafluoropentan-1-amine hydrochloride is a fluorinated organic compound that has garnered attention in medicinal chemistry and biochemistry due to its unique properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
This compound is characterized by a pentafluorinated alkyl chain attached to an amine group. The presence of multiple fluorine atoms imparts distinct physicochemical properties such as increased lipophilicity and stability against metabolic degradation. These properties can influence the compound's interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C5H7F5ClN |
| Molecular Weight | 201.57 g/mol |
| Physical State | Colorless liquid |
| Solubility | Soluble in polar solvents |
Pharmacological Effects
Research indicates that fluorinated compounds often exhibit enhanced biological activities compared to their non-fluorinated counterparts. Specifically, this compound has been studied for its potential as an inhibitor of various enzymes and receptors involved in critical biological pathways.
- Enzyme Inhibition : Studies have shown that fluorinated amines can act as selective inhibitors of phospholipases A2 (PLA2), which are implicated in inflammatory processes. For instance, pentafluorinated derivatives have been reported to exhibit significant inhibition of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2) with IC50 values in the nanomolar range .
- Neuropharmacology : The compound has also been investigated for its neuropharmacological effects. Preliminary studies suggest that it may penetrate the blood-brain barrier effectively and exhibit anticonvulsant properties in animal models .
- Anticancer Activity : The structural features of this compound may contribute to its role in anticancer therapies. It is involved in the synthesis of compounds that are precursors to anti-breast cancer agents like fulvestrant .
The biological activity of this compound can be attributed to several mechanisms:
- Lipophilicity Modulation : The introduction of fluorine atoms alters the lipophilicity of the compound significantly. This change affects membrane permeability and binding affinity to target proteins .
- Receptor Interaction : The compound's ability to interact with various receptors is enhanced by its unique chemical structure. For example, it may modulate sigma receptor activity which is linked to pain and neuroprotection .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Study on Anticonvulsant Activity : In a study evaluating a series of aminoalkanol derivatives including pentafluorinated compounds, it was found that specific derivatives exhibited significant anticonvulsant effects with favorable safety profiles in rodent models .
- Inhibition of GVIA iPLA2 : A detailed investigation into the inhibitory effects on GVIA iPLA2 revealed that certain pentafluorinated ketones showed potent inhibition with selectivity over other phospholipases. This highlights the potential therapeutic applications in treating inflammatory diseases .
- Synthesis and Evaluation : Research focused on synthesizing derivatives from this compound demonstrated promising results in enhancing anticancer activity through targeted delivery mechanisms .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,4,5,5,5-Pentafluoropentan-1-amine hydrochloride, and what experimental conditions ensure high yield and purity?
- Methodological Answer : The synthesis typically involves fluorination of a pentan-1-amine backbone using fluorinated reagents (e.g., sulfur tetrafluoride or perfluorinated alkyl halides) under inert atmospheres (N₂ or Ar) to prevent oxidation. Key steps include:
-
Amine protection : Use of Boc (tert-butoxycarbonyl) or Fmoc groups to prevent side reactions during fluorination.
-
Fluorination : Controlled addition of fluorinating agents at low temperatures (−20°C to 0°C) to achieve selective substitution.
-
Deprotection and salt formation : Treatment with HCl in dioxane or ethanol to generate the hydrochloride salt.
Analytical techniques like NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry are critical for verifying purity (>98%) and structural integrity .- Data Table :
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Fluorination Temperature | −10°C | 75–85 | 95–98 |
| Reaction Time | 12–18 hours | — | — |
| Solvent | Dry dichloromethane or THF | — | — |
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Structural analysis : Use X-ray crystallography (for crystalline forms) or multinuclear NMR (¹⁹F NMR for fluorinated positions; δ −120 to −140 ppm for CF₃ groups).
- Thermal stability : Differential Scanning Calorimetry (DSC) to determine melting points and decomposition temperatures.
- Solubility : Test in polar (water, ethanol) and non-polar solvents (hexane) under controlled pH (e.g., 1–3 for hydrochloride salt stability).
- Hygroscopicity : Dynamic Vapor Sorption (DVS) to assess moisture absorption, critical for storage protocols .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Hazard classification : Classified as Acute Toxicity Category 4 (H302/H312/H332) due to amine and fluoride content. Use fume hoods, nitrile gloves, and PPE.
- Storage : Airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the amine hydrochloride.
- Waste disposal : Neutralize with dilute acetic acid before disposal to avoid fluoride ion release .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing fluorinated analogs of this compound?
- Methodological Answer :
-
Quantum chemical calculations (e.g., DFT) predict fluorination energetics and regioselectivity. For example, Gibbs free energy (ΔG) calculations for fluorine substitution at different carbon positions.
-
Machine learning : Train models on existing fluorination reaction datasets to predict optimal catalysts (e.g., Pd/Cu systems) and solvent systems.
-
Reaction path sampling : Identify intermediates using Nudged Elastic Band (NEB) methods to minimize side products .
- Data Table :
| Computational Tool | Application | Outcome Example |
|---|---|---|
| Gaussian 16 (DFT) | Transition state analysis | ΔG‡ = 25 kcal/mol for C4-F |
| RDKit | Reaction yield prediction | 85% accuracy for THF solvent |
Q. How to resolve contradictory spectral data (e.g., NMR vs. MS) for this compound?
- Methodological Answer :
- Cross-validation : Use 2D NMR (HSQC, HMBC) to confirm connectivity between fluorine and adjacent protons.
- High-resolution MS : Compare experimental [M+H]⁺ peaks with theoretical isotopic patterns (e.g., m/z 238.05 for C₅H₁₁F₅NCl).
- X-ray diffraction : Resolve ambiguities in fluorine positioning if crystalline forms are obtainable.
Contradictions often arise from solvent impurities or hydrate formation; replicate experiments under anhydrous conditions .
Q. What strategies mitigate batch-to-batch variability in physicochemical properties during scale-up?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., stirring rate, cooling rate) affecting crystal morphology and particle size.
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor fluorination in real time.
- Statistical control charts : Track purity (HPLC) and yield across batches to identify outlier conditions .
Q. How does the fluorine substitution pattern influence biological activity in preclinical studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare EC₅₀ values of analogs with varying fluorine positions (e.g., 4,4,5,5,5 vs. 3,4,4,5,5) in enzyme inhibition assays.
- Lipophilicity assays : Measure logP values (e.g., shake-flask method) to correlate fluorine distribution with membrane permeability.
- In silico docking : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina to rationalize activity differences .
Key Research Challenges
- Fluorine-induced reactivity : CF₃ groups may sterically hinder amine participation in coupling reactions; mitigate via bulky protecting groups .
- Environmental impact : Assess fluoride leaching during degradation using ion chromatography; design biodegradable analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
